molecular formula C16H24ClN3O3 B587638 N-Acetyl Metoclopramide-d3 CAS No. 105314-01-0

N-Acetyl Metoclopramide-d3

Cat. No.: B587638
CAS No.: 105314-01-0
M. Wt: 344.854
InChI Key: CUDFIXBYMDJBQT-GKOSEXJESA-N
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Description

N-Acetyl Metoclopramide-d3 is a deuterated analogue of N-Acetyl Metoclopramide, which is a derivative of Metoclopramide. Metoclopramide is primarily used to treat gastrointestinal disorders by binding to dopamine D2 receptors. The deuterated form, this compound, is often used in research as a stable isotope-labeled compound for various analytical and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Metoclopramide-d3 involves the acetylation of Metoclopramide with deuterated acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Starting Material: Metoclopramide

    Reagent: Deuterated acetic anhydride

    Catalyst/Base: Pyridine

    Reaction Conditions: Room temperature, inert atmosphere

The reaction proceeds with the acetylation of the amino group in Metoclopramide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to accommodate higher volumes of reactants.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.

    Quality Control: Implementing stringent quality checks to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl Metoclopramide-d3 undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-Acetyl Metoclopramide-d3 is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

    Biology: Used in metabolic studies to trace biochemical pathways.

    Medicine: Employed in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Utilized in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

N-Acetyl Metoclopramide-d3 exerts its effects by binding to dopamine D2 receptors, similar to Metoclopramide. This binding inhibits dopamine’s action, leading to increased gastrointestinal motility and reduced nausea. The molecular targets include dopamine D2 receptors and serotonin 5-HT3 receptors, which are involved in the chemoreceptor trigger zone of the brain .

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: The parent compound, used for similar therapeutic purposes.

    N-Acetyl Metoclopramide: The non-deuterated analogue.

    Domperidone: Another dopamine antagonist used for gastrointestinal disorders.

Uniqueness

N-Acetyl Metoclopramide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical studies. This makes it particularly valuable in research settings where isotopic labeling is required .

Properties

IUPAC Name

4-acetamido-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3/c1-5-20(6-2)8-7-18-16(22)12-9-13(17)14(19-11(3)21)10-15(12)23-4/h9-10H,5-8H2,1-4H3,(H,18,22)(H,19,21)/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDFIXBYMDJBQT-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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